2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound belongs to the imidazopyridine family, which is notable for its diverse biological activities and potential therapeutic applications. The compound is identified by the chemical formula and has a CAS number of 1186223-80-2. Its structural uniqueness allows it to be explored in various scientific fields, particularly in medicinal chemistry and pharmacology .
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is classified as a heterocyclic amine. It is derived from 2,3-diaminopyridine through synthetic processes that involve cyclization reactions. Its classification within the broader category of imidazopyridines highlights its relevance in drug development and biological research, particularly for conditions affecting the central nervous system and cancer .
The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves several key methods:
The molecular structure of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine can be represented as follows:
The compound's three-dimensional conformation significantly influences its interaction with biological targets, making structural analysis crucial for understanding its pharmacological properties .
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine participates in various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and reaction conditions can significantly affect the yield and purity of the final products derived from these reactions .
The mechanism of action for 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine primarily involves its interaction with specific biological targets:
The detailed mechanisms are still under investigation but highlight its potential therapeutic roles across various diseases.
Relevant data from pharmacological studies indicate that modifications to its structure can enhance solubility and bioavailability, crucial factors for drug development applications .
2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine has diverse applications across several scientific domains:
The imidazo[4,5-b]pyridine core is a privileged nitrogen-containing heterocyclic scaffold characterized by a fused bicyclic structure. Its significance stems from its striking bioisosteric resemblance to naturally occurring purines (e.g., adenine, guanine). This molecular mimicry allows derivatives to participate in critical biological interactions, primarily through:
Imidazo[4,5-b]pyridines have traversed a significant path in drug discovery, evolving from early leads to sophisticated targeted therapeutics:
This specific derivative represents a strategically optimized core structure within the broader imidazo[4,5-b]pyridine family, offering distinct advantages for medicinal chemistry:
Table 1: Biologically Active Derivatives Featuring or Derived from the 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine Core
Compound Structure / Key Modification | Primary Biological Activity | Key Findings/Target | Source |
---|---|---|---|
5-(Ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine (8n) | Insecticidal | 46.85% mortality vs. N. lugens at 5 mg/L (Oxazosulfyl: 0%) | [2] |
5-(Ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine (10a) | Insecticidal | 100% mortality vs. M. separata & P. xylostella at 1 mg/L | [2] |
C7-Substituted Imidazo[4,5-b]pyridines (e.g., 28c, 40f) | Aurora A Kinase Inhibition (Selective) | Exploited ATP-pocket differences (L215, T217, R220) for >100-fold selectivity over Aurora B. T217 critical for selectivity. | [3] |
2-Amino-6-(pyridinyl)-3H-imidazo[4,5-b]pyridines | Cardiotonic | Increased cardiac contractility (Early therapeutic application) | [5] |
4-Phenylisoquinolinone / 1-Phenylindene Imidazo[4,5-b]pyridine Conjugates (e.g., 5b,f, 6e,f) | AT1 Angiotensin II Receptor Antagonism | High AT1 receptor affinity. Explored scaffolds for improved properties. Polymerizable ligand (6c) developed. | [10] |
Tetracyclic Imidazo[4,5-b]pyridine-Amino Derivatives | DNA/RNA Binding & Antiproliferative | Designed as DNA intercalators/ groove binders. Studied impact of N-atom position and amino chains on activity & nucleic acid binding (CD, fluorescence). | [6] |
Table 2: Structure-Activity Relationship (SAR) Insights for Key Modifications
Region Modified | Modification Impact | Biological Consequence |
---|---|---|
C2 Position | Methyl group (vs. H, larger alkyl, aryl): Modest lipophilicity increase, electronic modulation, influences tautomerism. Minimal steric impact. Often retained as optimal for activity (e.g., in kinase inhibitors, insecticides). | Enhanced membrane permeability potential. Crucial for maintaining target affinity/selectivity profile in multiple series. |
C6 Position | Primary Amine (-NH₂): Critical H-bond donor. Acylation/Sulfonylation: Can drastically alter potency, selectivity, and DMPK (e.g., reduced permeability in AT1 antagonists [10]). Replacement (e.g., OH, H): Generally abolishes key interactions, leading to significant activity loss. | Core pharmacophore. Essential for binding diverse targets (kinase hinge, DNA, receptors). Modifications here are high-risk but can optimize properties. |
C5/C7 Positions | Electron-Withdrawing Groups (e.g., Cl, CF₃, SO₂Alkyl): Enhance electrophilicity, impact binding affinity, metabolic stability. Aryl/Heteroaryl (via Cross-Coupling): Can dramatically enhance potency (e.g., Aurora A inhibitors [3], insecticides [2]) or enable DNA intercalation [6]. Amino/Ether Chains: Can improve solubility or enable specific interactions (e.g., kinase back pocket). | Major drivers of potency, selectivity (e.g., Aurora A vs B), and physicochemical properties. Key areas for SAR exploration. |
N3 Position (Tautomerism) | Methylation (3-methyl vs. 3H): Locks tautomer, affects electron density, H-bonding capacity, and sterics. Often beneficial for potency (e.g., insecticidal compounds 8n, 10a [2]). | Can significantly improve target affinity and metabolic stability by preventing undesired tautomerization or metabolism. |
Fused Ring Systems (Tetracyclic, Iminocoumarin) | Annulation: Increases planarity and surface area (DNA binding [6]). 6- vs 7-Substitution on Coumarin: Drastic activity difference (6-substitued iminocoumarins showed low activity [8]). | Can enhance DNA/RNA interaction but may reduce bioavailability. Positional isomerism critical for activity. |
The structural and functional journey of the imidazo[4,5-b]pyridine scaffold, culminating in targeted derivatives like 2-methyl-3H-imidazo[4,5-b]pyridin-6-amine, underscores its exceptional value in medicinal chemistry. Its purine-mimetic properties, tunable reactivity, and proven success across diverse therapeutic areas—from oncology and cardiology to agriculture—solidify its role as a cornerstone for developing novel bioactive molecules. The precise interplay of the C2 methyl and C6 amino groups provides a foundational template for ongoing exploration of potency, selectivity, and drug-like properties in next-generation therapeutics [3] [6] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0